4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide
CAS No.: 896343-93-4
Cat. No.: VC4284003
Molecular Formula: C21H23NO5S3
Molecular Weight: 465.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896343-93-4 |
|---|---|
| Molecular Formula | C21H23NO5S3 |
| Molecular Weight | 465.6 |
| IUPAC Name | 4-methoxy-3-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H23NO5S3/c1-15-6-8-17(9-7-15)29(23,24)21(20-5-4-12-28-20)14-22-30(25,26)18-10-11-19(27-3)16(2)13-18/h4-13,21-22H,14H2,1-3H3 |
| Standard InChI Key | QPEQCJOKRBLFEG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=CS3 |
Introduction
4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a complex organic compound belonging to the benzenesulfonamide class. This class of compounds is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of a methoxy group, a methyl group, and a thiophene moiety in this compound contributes to its unique chemical behavior and potential pharmacological applications.
Potential Applications
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Antimicrobial Agents: The sulfonamide moiety is known for its antimicrobial properties, which could be enhanced by the presence of the thiophene ring.
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Anticancer Agents: Modifications to the sulfonamide structure can lead to compounds with anticancer activity, potentially benefiting from the unique substituents in this compound.
Research Findings and Future Directions
While specific research findings on 4-methoxy-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide are scarce, studies on similar compounds suggest that modifications to the sulfonamide structure can significantly impact biological activity. Future research could focus on synthesizing analogs or derivatives to explore enhanced pharmacological properties.
Computational Studies
Computational methods, such as density functional theory (DFT) and molecular docking, can provide insights into the compound's geometric parameters and potential binding modes with biological targets. These studies can guide the design of new compounds with improved activity.
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